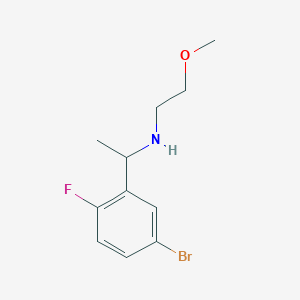
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine, also known as BFE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BFE belongs to the class of phenethylamines, which are known for their psychoactive effects. In
Mechanism of Action
The exact mechanism of action of 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has also been shown to increase the levels of cAMP, a signaling molecule that is involved in many cellular processes, including neurotransmitter release and gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine in lab experiments is its high potency and selectivity. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been shown to have a high affinity for the serotonin and dopamine receptors, which makes it a useful tool for studying the function of these receptors. However, one limitation of using 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine is its potential for abuse and addiction, which makes it important to handle and store the compound with care.
Future Directions
There are several future directions for research on 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine. One area of interest is in the development of new drugs for the treatment of depression and anxiety disorders. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has shown promise in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of interest is in the study of the long-term effects of 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine on the brain and behavior. Finally, there is a need for research on the potential risks and benefits of using 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine in combination with other drugs or therapies.
Synthesis Methods
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-fluoroaniline with 2-methoxyethylamine, followed by reduction and alkylation. The final product is obtained through purification and isolation.
Scientific Research Applications
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been studied for its potential therapeutic properties in various fields of research. One of the most promising areas of application is in the treatment of depression and anxiety disorders. 1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine has been shown to have antidepressant and anxiolytic effects in animal models, which makes it a potential candidate for the development of new drugs for the treatment of these disorders.
properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFNO/c1-8(14-5-6-15-2)10-7-9(12)3-4-11(10)13/h3-4,7-8,14H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFHZYUQAOBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-2-fluorophenyl)-N-(2-methoxyethyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Bromophenyl)-2-[(4-fluorophenyl)methyl]tetrazole](/img/structure/B7681974.png)

![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
![2-(3-bromo-1-adamantyl)-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7682033.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)
![2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7682050.png)
![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)